3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid
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Overview
Description
3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines the structural features of oxazole and thiophene. These heterocycles are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with oxazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are frequently employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene and oxazole derivatives .
Scientific Research Applications
3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable lead compound in drug discovery
Mechanism of Action
The mechanism of action of 3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene core but lacks the oxazole moiety.
Oxazole derivatives: Compounds like 2,5-dimethyl-1,3-oxazole share the oxazole core but lack the thiophene ring
Uniqueness
3-(Dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid is unique due to its combined oxazole and thiophene structures, which confer distinct electronic properties and biological activities. This dual functionality makes it a versatile compound in various fields of research and application .
Properties
Molecular Formula |
C10H9NO3S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-5-8(6(2)14-11-5)7-3-4-15-9(7)10(12)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
LDBBTHAXNNTUNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(SC=C2)C(=O)O |
Origin of Product |
United States |
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